molecular formula C17H18BrNO B3060399 2-bromo-N-(4-phenylbutyl)benzamide CAS No. 332408-69-2

2-bromo-N-(4-phenylbutyl)benzamide

Cat. No.: B3060399
CAS No.: 332408-69-2
M. Wt: 332.2 g/mol
InChI Key: DNSIBOVUTNLCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18BrNO. It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the second position of the benzamide ring and a 4-phenylbutyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-phenylbutyl)benzamide typically involves the bromination of N-(4-phenylbutyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-(4-phenylbutyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-phenylbutyl)benzamide is not well-documented. as a benzamide derivative, it may interact with specific molecular targets such as receptors or enzymes. The bromine atom and the phenylbutyl substituent could influence its binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-(4-phenylbutyl)benzamide is unique due to the presence of both the bromine atom and the phenylbutyl substituent.

Properties

IUPAC Name

2-bromo-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIBOVUTNLCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366081
Record name 2-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332408-69-2
Record name 2-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(4-phenylbutyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4-phenylbutyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(4-phenylbutyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(4-phenylbutyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(4-phenylbutyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(4-phenylbutyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.